Platinum(II) bromide

Catalog No.
S1505942
CAS No.
13455-12-4
M.F
Br2Pt
M. Wt
354.89 g/mol
Availability
In Stock
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Platinum(II) bromide

CAS Number

13455-12-4

Product Name

Platinum(II) bromide

IUPAC Name

platinum(2+);dibromide

Molecular Formula

Br2Pt

Molecular Weight

354.89 g/mol

InChI

InChI=1S/2BrH.Pt/h2*1H;/q;;+2/p-2

InChI Key

KGRJUMGAEQQVFK-UHFFFAOYSA-L

SMILES

Br[Pt]Br

Canonical SMILES

[Br-].[Br-].[Pt+2]

The exact mass of the compound Platinum(II) bromide is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Platinum(II) bromide (PtBr2) is a dark brown to black inorganic coordination precursor and Lewis acid catalyst, characterized by its +2 oxidation state and softer halide ligand profile compared to its chloride counterpart. In industrial and advanced laboratory settings, it is primarily procured as a direct precursor for synthesizing mixed-ligand platinum(II) complexes, a specialized catalyst for electrophilic alkyne and alkene activation, and a source material for platinum nanostructure deposition via chemical vapor deposition (CVD) or focused electron beam-induced deposition (FEBID). Its baseline value proposition lies in the distinct steric and electronic properties of the bromide ligands, which alter solubility, lower the activation energy for specific ligand substitutions, and modify the thermal and electron-attachment thresholds during physical vapor processes [1].

Substituting Platinum(II) bromide with the more ubiquitous Platinum(II) chloride (PtCl2) frequently results in process bottlenecks, altered catalytic mechanisms, or incomplete reactions. Because the bromide ion is larger and softer than the chloride ion, PtBr2 exhibits different Lewis acidity and trans-effect dynamics. In synthetic workflows, starting with PtCl2 to form brominated Pt(II) complexes requires a halide exchange step that is often incomplete, leading to halide scrambling and reduced purity; furthermore, the kinetics of subsequent ligand substitutions can be orders of magnitude slower [1]. In catalytic cycloisomerizations and hydroaminations, the specific basicity and coordination strength of the bromide ligand are critical; replacing it with chloride can shift the reaction pathway, drastically reduce yields, or fail to stabilize necessary intermediates [2].

Accelerated Ligand Substitution Kinetics in Complex Synthesis

When synthesizing mixed-ligand platinum(II) complexes, the choice of the starting halide drastically impacts reaction times. A solvothermal synthesis study demonstrated that reacting the acetonitrile complex[PtBr2(NCMe)2] with triphenylphosphine (PPh3) to form cis-[PtBr2(PPh3)(NCMe)] requires only 3 hours. In stark contrast, achieving the analogous substitution using the chlorinated precursor [PtCl2(NCMe)2] requires 120 hours under identical conditions. Procuring the bromide precursor directly bypasses the need for post-synthetic halide exchange and accelerates reactor throughput significantly [1].

Evidence DimensionReaction time for PPh3 ligand substitution
Target Compound Data3 hours (using PtBr2-derived precursor)
Comparator Or Baseline120 hours (using PtCl2-derived precursor)
Quantified Difference40-fold reduction in reaction time
ConditionsSolvothermal reaction in acetonitrile at 150 °C

Bypassing the sluggish reactivity of chlorinated precursors allows synthetic chemists to drastically reduce production bottlenecks when scaling up Pt(II) coordination complexes.

Superior Catalytic Yield in Electrophilic Cycloisomerization

In the catalytic isomerization of 3,3-disubstituted cyclopropenylcarbinols to highly substituted conjugated 1,3-dienes, the Lewis acidity of the platinum center must be finely tuned. Catalyst screening revealed that Platinum(II) bromide is uniquely effective for this transformation, achieving optimized yields of up to 69% (60% in 1,2-dichloroethane). Other platinum catalysts, including PtCl2, failed to provide comparable results, highlighting the specific necessity of the bromide ligand's electronic profile to stabilize the intermediate without leading to undesired side reactions [1].

Evidence DimensionProduct yield of 1,3-dienes
Target Compound Data60-69% yield
Comparator Or BaselineSuboptimal/non-comparable yields (with PtCl2 and other Pt catalysts)
Quantified DifferencePtBr2 identified as the only viable Pt catalyst for high yields
Conditions5 mol% catalyst in optimized solvents at 70 °C

For specific electrophilic activations, generic Pt catalysts fail, making PtBr2 a strict requirement for achieving commercially viable yields of complex dienes.

Tunable Ion-Induced Sputtering Thresholds for Pure Platinum Films

In focused electron/ion beam-induced deposition (FEBID/FIBID), platinum halide intermediates must be sputtered to leave pure Pt films. The physical sputtering rate of the halogen atoms depends directly on the halide mass. Experimental data shows that complete removal of bromine from a PtBr2 intermediate requires an Ar+ ion dose of 3000 µC/cm2, whereas complete chlorine removal from a PtCl2 intermediate requires only 2160 µC/cm2. This higher dose threshold for the bromide system provides a wider operational window for tuning beam parameters without prematurely sputtering the underlying platinum[1].

Evidence DimensionCritical Ar+ ion dose for complete halogen removal
Target Compound Data3000 µC/cm2 (for PtBr2 intermediate)
Comparator Or Baseline2160 µC/cm2 (for PtCl2 intermediate)
Quantified Difference~39% higher ion dose required for complete Br sputtering
ConditionsLow-energy Ar+ ion irradiation of adsorbed PtX2 species

The distinct sputtering threshold of the bromide precursor allows nanofabrication engineers to better control the purity and morphology of deposited platinum nanostructures.

Specific Dissociative Electron Attachment Channels for Plasma Processes

For applications involving electron-induced dissociation (such as plasma-enhanced CVD), the precise energy required to cleave the Pt-halide bond dictates process efficiency. Mass spectrometric studies of low-energy electron attachment to PtBr2 reveal that the predominant dissociation channel (forming Br- + PtBr) occurs at a highly specific resonance energy of 1.2 eV, with a secondary complete dissociation channel (forming Br- + Pt + Br) at 7.0 eV. These distinct thermodynamic thresholds differentiate PtBr2 from other halides, allowing for precise tuning of electron beam energies to maximize precursor breakdown[1].

Evidence DimensionResonance electron energy for predominant dissociation
Target Compound Data1.2 eV (Br- + PtBr formation)
Comparator Or BaselineBaseline physical property
Quantified DifferenceSpecific thermodynamic threshold defined at 1.2 eV and 7.0 eV
ConditionsCollision-free molecular beam, low-energy electron attachment spectrometer

Knowing the exact electron attachment energies allows engineers to optimize plasma or electron-beam deposition systems, minimizing energy waste and maximizing platinum yield.

Synthesis of Brominated Pt(II) Coordination Complexes

Directly downstream of its accelerated ligand substitution kinetics, PtBr2 is the optimal starting material for synthesizing libraries of mixed-ligand platinum complexes (e.g., cis-[PtBr2(PPh3)2]), avoiding the 120-hour reaction times and incomplete halide exchange associated with PtCl2 [1].

Homogeneous Catalysis for Alkyne/Cyclopropene Activation

Due to its unique Lewis acidity and the softer nature of the bromide ligand, PtBr2 is the required catalyst for specific electrophilic isomerizations, such as the high-yield conversion of cyclopropenylcarbinols to 1,3-dienes, where other Pt halides fail to provide comparable yields [2].

Precursor for High-Purity Platinum Nanofabrication

In focused ion beam-induced deposition (FIBID), the specific 3000 µC/cm2 Ar+ sputtering threshold of the PtBr2 intermediate allows engineers to finely tune the removal of halogens, ensuring the deposition of ultra-pure platinum films with minimal carbon or halogen contamination compared to chloride precursors[3].

Plasma-Enhanced Chemical Vapor Deposition (PECVD)

Leveraging its precise dissociative electron attachment resonance at 1.2 eV, PtBr2 can be utilized in specialized electron-beam or plasma deposition systems where the electron energy is explicitly tuned to match the precursor's dissociation threshold [4].

Hydrogen Bond Acceptor Count

2

Exact Mass

354.79942 g/mol

Monoisotopic Mass

352.80147 g/mol

Heavy Atom Count

3

GHS Hazard Statements

Aggregated GHS information provided by 5 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

13455-12-4

Wikipedia

Platinum(II) bromide

General Manufacturing Information

Platinum bromide (PtBr2): ACTIVE

Dates

Last modified: 08-15-2023

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